1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene
Description
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Properties
IUPAC Name |
1-[(4-imidazol-1-ylphenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-3-12(16-6-5-13-9-16)4-2-11(1)7-17-10-14-8-15-17/h1-6,8-10H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICUPGUQIXFFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene is a hybrid molecule that incorporates both imidazole and triazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research has demonstrated that compounds containing imidazole and triazole moieties exhibit significant antimicrobial properties. A study evaluated various derivatives for their antimycobacterial activity against Mycobacterium tuberculosis (Mtb). It was found that the presence of both imidazole and triazole rings enhances the inhibitory activity against Mtb. Among the tested derivatives, certain compounds showed promising results with effective Minimum Inhibitory Concentration (MIC) values, indicating potential for further development as therapeutic agents against tuberculosis .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Strong |
| Compound B | 2.0 | Moderate |
| Compound C | 5.0 | Weak |
Anticancer Activity
The anticancer potential of imidazole and triazole derivatives has been extensively studied. One notable investigation reported that a related compound demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7). The compound induced apoptosis and cell cycle arrest at the G2/M phase, showcasing its potential as a chemotherapeutic agent .
Key Findings:
- IC50 Values: The compound exhibited IC50 values of 52 nM in MCF-7 cells.
- Mechanism: Induction of apoptosis and inhibition of tubulin polymerization were identified as mechanisms of action.
Enzyme Inhibition
The interaction of azole compounds with cytochrome P450 enzymes is crucial for understanding their pharmacological profiles. A comparative study indicated that imidazole and triazole derivatives could selectively inhibit testosterone metabolism catalyzed by hepatic microsomal cytochromes P450. This selectivity may contribute to their therapeutic effects and side effect profiles .
| Enzyme Activity | Inhibition Type | IC50 (µM) |
|---|---|---|
| Testosterone 6β-hydroxylation | Potent Inhibition | 0.08 |
| Androstenedione Formation | Moderate Inhibition | >100 |
Case Study 1: Antimycobacterial Evaluation
A series of synthesized compounds were tested against Mtb using microdilution methods. The results indicated that derivatives containing both imidazole and triazole rings had enhanced activity compared to those with only one type of ring. The study highlighted the importance of structural modifications in optimizing antimicrobial efficacy .
Case Study 2: Anticancer Mechanism Exploration
In vitro studies on breast cancer cell lines revealed that specific derivatives led to significant apoptosis rates and cell cycle arrest. Flow cytometry analysis confirmed that these compounds could effectively target cancer cells while sparing non-tumorigenic cells .
Scientific Research Applications
Medicinal Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of imidazole and triazole derivatives in combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research indicates that compounds featuring both imidazole and triazole moieties exhibit promising antimycobacterial properties. For instance, certain derivatives demonstrated significant inhibitory activity against Mtb, suggesting that the combination of these two heterocycles enhances biological efficacy .
Antifungal Properties
Compounds containing triazole rings are well-known for their antifungal activity. The presence of the imidazole ring in 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene may enhance its antifungal spectrum by targeting multiple pathways in fungal cells. This dual action could lead to more effective treatments for fungal infections resistant to conventional therapies.
Anticancer Activity
The structural features of imidazole and triazole derivatives have been associated with anticancer activity. Studies have shown that certain compounds can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation. The unique electronic properties conferred by the imidazole and triazole groups may play a critical role in their interaction with biological targets.
Agricultural Applications
Pesticide Development
The unique chemical structure of 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene makes it a candidate for developing novel pesticides. Research has indicated that triazole-containing compounds possess herbicidal and fungicidal properties. Such compounds can disrupt fungal cell membranes or inhibit critical biosynthetic pathways, providing an effective means to control agricultural pests and diseases.
Plant Growth Regulators
Research into azole compounds has also revealed their potential as plant growth regulators. Their application can enhance growth rates and yield in various crops by modulating hormonal pathways within plants.
Material Science Applications
Coordination Chemistry
The ability of 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene to form coordination complexes with metal ions is noteworthy. These complexes can exhibit unique properties such as enhanced catalytic activity or improved thermal stability. The versatility of the azole rings allows for the design of materials with specific functionalities tailored for applications in catalysis or sensor technology .
Energetic Materials
Research has explored nitrogen-rich azole derivatives for use in energetic materials due to their high energy density and stability. The incorporation of imidazole and triazole moieties can lead to compounds suitable for applications in explosives or propellants .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
